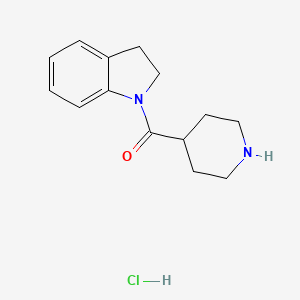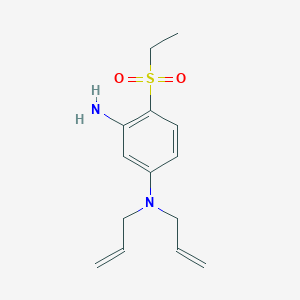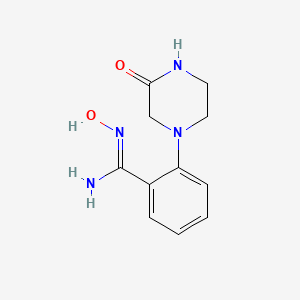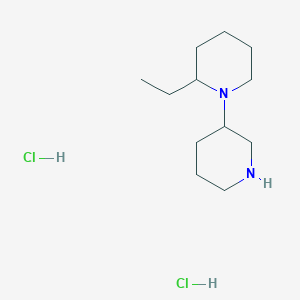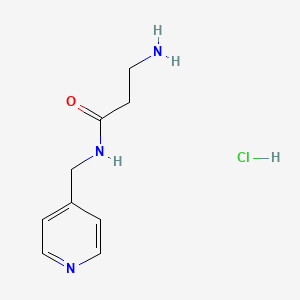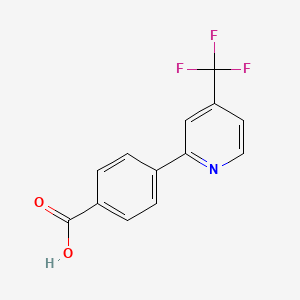
4-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid
Vue d'ensemble
Description
“(4-(Trifluoromethyl)pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C6H5BF3NO2. It has a molecular weight of 190.92 g/mol . It’s a solid substance that should be stored in an inert atmosphere, under -20°C .
Molecular Structure Analysis
The InChI string for “(4-(Trifluoromethyl)pyridin-2-yl)boronic acid” isInChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-11-5(3-4)7(12)13/h1-3,12-13H . The Canonical SMILES string is B(C1=NC=CC(=C1)C(F)(F)F)(O)O . Physical And Chemical Properties Analysis
“(4-(Trifluoromethyl)pyridin-2-yl)boronic acid” has a molecular weight of 190.92 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass is 191.0365431 g/mol .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Novel coordination polymers have been synthesized using pyridine-substituted triazolyl benzoate ligands, demonstrating versatile coordination abilities. These include different architectures such as mononuclear molecules and 1D chain structures, with variable-temperature magnetic susceptibility measurements indicating antiferromagnetic interactions (Du et al., 2016).
Metal-Organic Frameworks (MOFs)
- Thermo- and solvatochromic metal-organic frameworks (MOFs) have been synthesized using pyridin-4-yl benzoic acid. These MOFs display water-induced phase transformations and solvatochromism, which have been characterized through various methods such as TGA, XRPD, and UV-vis spectrophotometry (Mehlana et al., 2012).
- Another study used pyridin-4-yl benzoic acid-based ligands in MOFs to act as electrocatalysts for water splitting, highlighting the significance of metal(II) ions in electrocatalytic activity (Gong et al., 2014).
Luminescence and Magnetism
- Luminescence and magnetic properties of lanthanide coordination complexes have been explored using derivatives of pyridin-yl benzoic acids. These compounds have shown characteristic red and green luminescence along with antiferromagnetic character (Hou et al., 2013).
Crystallography and Phase Transformation
- Synthesis and structural investigation of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids have been reported, with emphasis on their physicochemical properties, photophysical properties of the metal, and ligand intermolecular interactions (Tzimopoulos et al., 2010).
Spectrophotometric Analysis
- The acid−base properties of pyridin-yl triazole derivatives in ethanol/water mixtures have been studied using a multiwavelength spectrophotometric method, providing insights into the effect of solvent on acid−base behavior (Azimi et al., 2008).
Supramolecular Chemistry
- Synthesis and characterization of hyperbranched polybenzimidazoles using a monomer containing pyridin-yl groups and carboxylic group have been conducted, showcasing their good solubility in aprotic solvents and excellent thermal properties (Li et al., 2006).
Hydrogen-Bonded Liquid Crystals
- Studies on fluorinated hydrogen-bonded supramolecular liquid crystals using pyridine-based derivatives and benzoic acids reveal that fluorination can increase the stability and order of these crystals (Liu et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[4-(trifluoromethyl)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-5-6-17-11(7-10)8-1-3-9(4-2-8)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVDEJRMTUDYGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



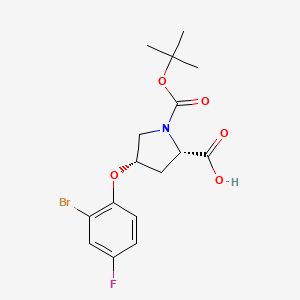
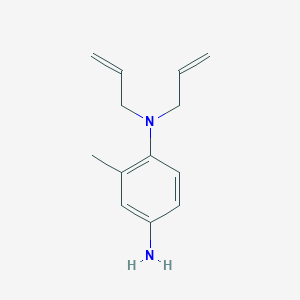
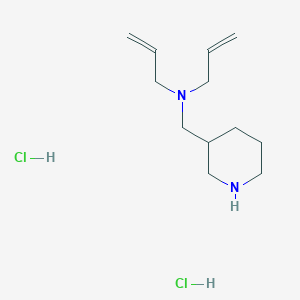
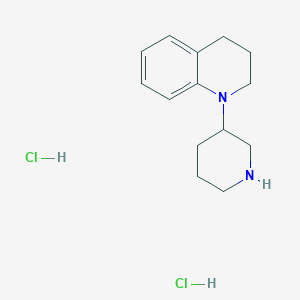
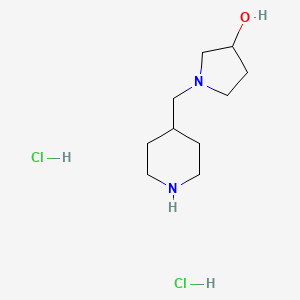
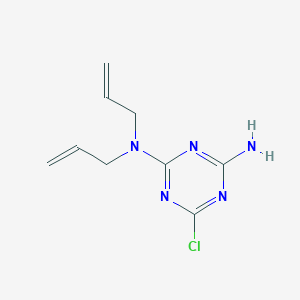
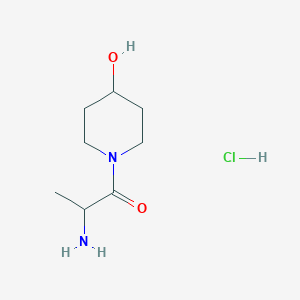
 methanone hydrochloride](/img/structure/B1398356.png)
-methanone hydrochloride](/img/structure/B1398357.png)
